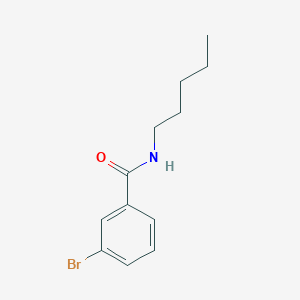
1-(Ethanesulfonyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethanesulfonyl)piperidin-4-one is a chemical compound with the CAS Number: 476373-84-9 and a molecular weight of 191.25 . It is a pale-yellow to yellow-brown solid . It is a derivative of piperidine and is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The synthesis of piperidin-4-one derivatives involves the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .Molecular Structure Analysis
The molecular structure of 1-(Ethanesulfonyl)piperidin-4-one is represented by the linear formula C7H13NO3S . The InChI code for this compound is 1S/C7H13NO3S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h2-6H2,1H3 .Chemical Reactions Analysis
Piperidine derivatives, including 1-(Ethanesulfonyl)piperidin-4-one, are intermediates in alkaloid syntheses . They are utilized in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
1-(Ethanesulfonyl)piperidin-4-one is a pale-yellow to yellow-brown solid . It has a molecular weight of 191.25 and a linear formula of C7H13NO3S .Scientific Research Applications
Drug Design and Pharmacology
1-(Ethanesulfonyl)piperidin-4-one: is a valuable intermediate in the synthesis of various piperidine derivatives, which are crucial in drug design . Piperidine structures are found in many pharmaceuticals due to their biological activity. For instance, piperidine derivatives can act as dual inhibitors for certain kinases, playing a role in cancer treatment .
Material Science
In material science, this compound’s derivatives can be used to create novel materials with specific properties. The molecular structure of piperidin-4-one derivatives makes them suitable for the development of new polymers or coatings that could have unique mechanical or chemical properties .
Chemical Synthesis
1-(Ethanesulfonyl)piperidin-4-one: serves as a building block in chemical synthesis. It’s involved in multicomponent reactions, cyclization, and annulation processes that are fundamental in creating complex organic molecules . This is particularly important in synthesizing biologically active molecules.
Life Sciences Research
In life sciences, this compound is used in the synthesis of molecules that can mimic biological activity. It’s an essential tool for researchers studying life processes at the molecular level and can help in understanding the interaction between different biological molecules .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry to identify or quantify other substances. Its well-defined structure and properties make it suitable for use in various chromatographic techniques .
Chromatography
In chromatography, 1-(Ethanesulfonyl)piperidin-4-one and its derivatives can be used to help separate and analyze complex mixtures. Its unique chemical properties can be leveraged to improve the resolution and efficiency of chromatographic processes .
Mechanism of Action
Future Directions
Piperidine derivatives, including 1-(Ethanesulfonyl)piperidin-4-one, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this field.
properties
IUPAC Name |
1-ethylsulfonylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCGRZUZEHMMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethanesulfonyl)piperidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2742867.png)



![3-(benzo[d][1,3]dioxol-5-yloxy)-N-phenethylpropane-1-sulfonamide](/img/structure/B2742875.png)
![N-(furan-2-ylmethyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2742877.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2742881.png)
![2-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2742882.png)

![2-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742884.png)



![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2742890.png)